5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

Positional isomerism Benzoxazole-oxadiazole connectivity Procurement specification

5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS 1706440-93-8) is a synthetic small-molecule heterocyclic compound comprising a 5-chlorobenzoxazole moiety linked via a para-substituted phenyl bridge to a 2-amino-1,3,4-oxadiazole ring. Its molecular formula is C15H9ClN4O2, with a molecular weight of 312.71 g/mol.

Molecular Formula C15H9ClN4O2
Molecular Weight 312.71 g/mol
Cat. No. B11780418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC15H9ClN4O2
Molecular Weight312.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C4=NN=C(O4)N
InChIInChI=1S/C15H9ClN4O2/c16-10-5-6-12-11(7-10)18-13(21-12)8-1-3-9(4-2-8)14-19-20-15(17)22-14/h1-7H,(H2,17,20)
InChIKeyKDCTYCYJDIZICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine – Compound Identity, Scaffold Class, and Procurement-Relevant Specifications


5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS 1706440-93-8) is a synthetic small-molecule heterocyclic compound comprising a 5-chlorobenzoxazole moiety linked via a para-substituted phenyl bridge to a 2-amino-1,3,4-oxadiazole ring. Its molecular formula is C15H9ClN4O2, with a molecular weight of 312.71 g/mol . The compound belongs to the benzoxazole–oxadiazole hybrid class, a privileged scaffold in medicinal chemistry associated with anticancer, anti-Alzheimer, and antimicrobial activities [1]. Commercially, the compound is available for R&D use at a certified purity of 97% (Catalog Number CM508038) .

Why Generic Substitution Fails: Structural Determinants That Distinguish 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine from In-Class Analogs


Within the benzoxazole–oxadiazole hybrid class, even minor structural modifications produce large differences in target engagement, potency, and selectivity. The para-substituted phenyl bridge geometry, the chlorine atom at position 5 of the benzoxazole ring, and the free 2-amino group on the 1,3,4-oxadiazole collectively define this compound's physicochemical and biological profile. SAR studies on related series demonstrate that: (i) shifting the phenyl linkage from para to meta connectivity alters molecular shape and target complementarity ; (ii) the presence and position of halogen substituents on the benzoxazole ring profoundly influences electronic properties and binding affinity [1]; and (iii) the free amine on the oxadiazole serves as a critical hydrogen-bond donor and a synthetic handle for further derivatization, distinguishing it from amide-linked or unsubstituted analogs [2]. These structural features are not interchangeable; selecting a close analog without verifying equivalence risks compromising assay reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine: Comparator-Anchored Data Guide


Para vs. Meta Positional Isomerism: Verified Structural Non-Interchangeability and Procurement-Relevant Differentiation

The target compound (para isomer, CAS 1706440-93-8) and its meta-substituted positional isomer 5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS 1706464-91-6) share identical molecular formula (C15H9ClN4O2, MW 312.71) and identical purity specification (97%), yet are cataloged as distinct chemical entities with separate CAS numbers . The para connectivity enforces a linear, rod-like molecular geometry with an extended π-conjugation pathway across the entire biphenyl-oxadiazole system, whereas the meta isomer introduces a kink that disrupts conjugation and alters the spatial orientation of the oxadiazole amine relative to the benzoxazole ring . This geometric difference directly impacts molecular recognition at biological targets and crystal packing in solid-state applications.

Positional isomerism Benzoxazole-oxadiazole connectivity Procurement specification

5-Chloro Substituent on Benzoxazole: Electronic Modulation and Activity Differentiation vs. Unsubstituted and Alternative Halogen Analogs

The chlorine atom at position 5 of the benzoxazole ring is a key electronic and steric determinant. In the broader benzoxazole SAR literature, 5-chloro substitution has been shown to enhance target binding affinity compared to the unsubstituted benzoxazole. A structurally related compound, N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CHEMBL261275), bearing the identical 5-chlorobenzoxazole-phenyl fragment, displays an IC50 of 1.10 × 10³ nM (1.10 μM) against human choline/ethanolaminephosphotransferase 1 (CEPT) [1]. In contrast, benzoxazole-oxadiazole hybrids with alternative substitution patterns (e.g., 3,4,5-trimethoxy on the phenyl ring, as in compound 10b) show markedly different potency profiles, with IC50 values of 0.10 ± 0.013 μM (MCF-7) and 0.13 ± 0.014 μM (A549) [2]. The chlorine atom increases lipophilicity (estimated ClogP contribution ~+0.7 vs. H) and participates in halogen bonding interactions, distinguishing this compound from its 5-fluoro, 5-methyl, or 5-unsubstituted benzoxazole congeners.

Halogen SAR Benzoxazole substitution Electronic effects

Free 2-Amino Group on 1,3,4-Oxadiazole: Synthetic Versatility and Hydrogen-Bond Donor Capacity vs. Amide-Linked and Unsubstituted Oxadiazole Analogs

The target compound features a free primary amine (-NH2) at the 2-position of the 1,3,4-oxadiazole ring, a functional group absent in many competing benzoxazole-oxadiazole scaffolds. This amine serves a dual role: (i) as a hydrogen-bond donor (HBD) for target engagement, and (ii) as a nucleophilic handle for further chemical derivatization (e.g., amide coupling, sulfonamide formation, reductive amination, or urea synthesis) . In contrast, the majority of published benzoxazole-oxadiazole hybrids with quantitative bioactivity data are amide-linked derivatives (e.g., compounds 10a–10j in REFS-2, and compounds 12a–12j in REFS-3), where the amine is already capped as an amide, precluding further modification at that position. The free amine also enhances aqueous solubility relative to N-alkylated or N-acylated analogs, which is relevant for assay compatibility and formulation .

Derivatization handle Hydrogen-bond donor Synthetic accessibility

Validated Purity Specification (97%) for Reproducible Assay Performance and Procurement Decision-Making

The compound is commercially supplied with a certified purity of 97% (HPLC), as specified by the vendor (Chemenu, Catalog Number CM508038) . This purity level meets the commonly accepted threshold for hit confirmation and lead optimization stages in drug discovery (typically ≥95%). In contrast, the closest positional isomer (meta analog, CAS 1706464-91-6) is offered at an equivalent purity of 97%, while other benzoxazole-oxadiazole screening compounds available from alternative suppliers range from 95% to >98% . The 97% specification provides procurement teams with a verifiable quality benchmark; any batch falling below this threshold introduces the risk of confounding bioactivity from unidentified impurities.

Purity specification Quality control Procurement benchmark

Defined Research and Procurement Application Scenarios for 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine


Medicinal Chemistry SAR Exploration: Scaffold Elaboration via Free Amine Derivatization

The free 2-amino group on the 1,3,4-oxadiazole ring makes this compound uniquely suited as a starting scaffold for systematic SAR studies. Unlike amide-capped benzoxazole-oxadiazole hybrids (e.g., compounds 10a–10j), this compound permits diversification through acylation, sulfonylation, reductive amination, or urea coupling without requiring de novo core synthesis [1]. Procurement teams supporting medicinal chemistry programs should prioritize this compound when the research objective is to explore the chemical space around the oxadiazole 2-position, as it enables rapid library generation from a single commercially available intermediate. The 97% purity specification ensures that initial hit expansion is conducted on a well-characterized starting material .

Positional Isomer Control in Target Engagement Studies

The defined para connectivity of the phenyl bridge (as opposed to the meta isomer, CAS 1706464-91-6) enforces a linear molecular geometry critical for studying structure-activity relationships where molecular shape and conjugation pathway length are variables . Researchers investigating targets with extended binding pockets (e.g., kinase hinge regions, GPCR orthosteric sites, or intercalating DNA targets) should select the para isomer for its rod-like topology. Procurement teams must verify the CAS number (1706440-93-8) upon receipt, as the meta isomer shares identical molecular formula and purity but is a distinct chemical entity with different spatial properties .

Computational Chemistry and Molecular Modeling: Halogen Bonding and Electronic Structure Studies

The 5-chloro substituent on the benzoxazole ring provides a defined halogen atom for computational studies of halogen bonding (C–Cl···O/N interactions) in protein-ligand complexes. The electron-withdrawing effect of chlorine modulates the benzoxazole ring's electronic properties, differentiating this compound from 5-fluoro, 5-methyl, or unsubstituted benzoxazole analogs [2]. This compound can serve as a reference standard for computational chemists parameterizing force fields or validating docking scores for halogenated heterocycles. The combination of the electron-deficient benzoxazole and the electron-rich 2-amino-oxadiazole creates a distinctive dipole moment profile suitable for electrostatic complementarity studies [2].

Anticancer Screening Library Enrichment with Benzoxazole-Oxadiazole Privileged Scaffolds

Given the established anticancer activity of benzoxazole-oxadiazole hybrids—with lead compounds achieving IC50 values as low as 0.018–0.13 μM across multiple cancer cell lines (HT-29, MCF-7, A549) [3]—this compound represents a structurally distinct entry for enriching diversity-oriented screening libraries. Its combination of a 5-chlorobenzoxazole, para-phenylene bridge, and free 2-amino-1,3,4-oxadiazole is underrepresented in published benzoxazole-oxadiazole series (which predominantly feature amide linkages) [3]. Procurement for high-throughput screening campaigns should consider this compound as a scaffold-diverse addition that samples chemical space orthogonal to the amide-linked analogs dominating the peer literature.

Quote Request

Request a Quote for 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.